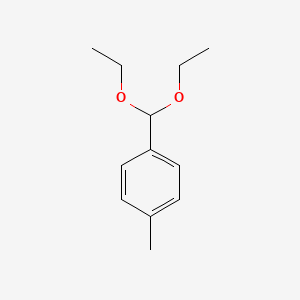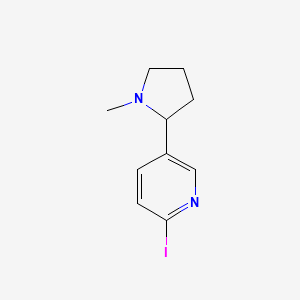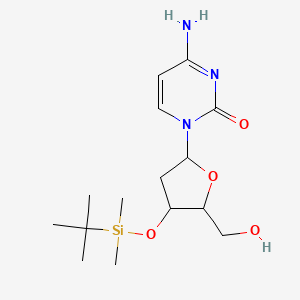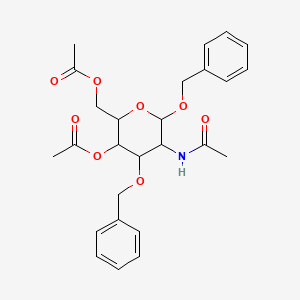![molecular formula C24H7Br4NNa2O7 B12286533 Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Laboratory Synthesis
Starting Materials: Fluorescein and bromine.
Reaction Conditions: The reaction is typically carried out in ethanol, where fluorescein reacts with bromine to yield the desired product.
-
Industrial Production
Starting Materials: Resorcinol and phthalic anhydride.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by photoredox catalysis.
Substitution: Bromine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of light and a suitable photocatalyst.
Substitution: Requires specific nucleophiles and appropriate reaction conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in the replacement of bromine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium;2’,4’,5’,7’-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Employed as a staining agent in histology and cytology to highlight cellular structures.
Medicine: Utilized in diagnostic procedures and as a marker in various assays.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light and participate in photoredox reactions. Upon exposure to light, it can generate reactive oxygen species, which can then engage in various chemical transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the oxidation of substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’,5’,7’-Tetrabromo-4,5,6,7-tetrachlorofluorescein disodium salt: Another synthetic dye with similar applications but different halogenation patterns.
Dibromofluorescein: A related compound with fewer bromine atoms, used in similar contexts but with different reactivity.
Uniqueness
Disodium;2’,4’,5’,7’-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination pattern, which imparts distinct photophysical properties. This makes it particularly effective in applications requiring high photostability and reactivity under light .
Eigenschaften
Molekularformel |
C24H7Br4NNa2O7 |
|---|---|
Molekulargewicht |
786.9 g/mol |
IUPAC-Name |
disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C24H9Br4NO7.2Na/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31;;/h1-7,32-33H;;/q;2*+1/p-2 |
InChI-Schlüssel |
GEAIXZHJOUJASE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)


![cis-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12286485.png)
![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)



![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)


